4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1097884-88-2
VCID: VC6663214
InChI: InChI=1S/C15H11BrClN3O2S/c1-10-15(23(21,22)12-8-6-11(16)7-9-12)18-19-20(10)14-5-3-2-4-13(14)17/h2-9H,1H3
SMILES: CC1=C(N=NN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C15H11BrClN3O2S
Molecular Weight: 412.69

4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole

CAS No.: 1097884-88-2

Cat. No.: VC6663214

Molecular Formula: C15H11BrClN3O2S

Molecular Weight: 412.69

* For research use only. Not for human or veterinary use.

4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole - 1097884-88-2

Specification

CAS No. 1097884-88-2
Molecular Formula C15H11BrClN3O2S
Molecular Weight 412.69
IUPAC Name 4-(4-bromophenyl)sulfonyl-1-(2-chlorophenyl)-5-methyltriazole
Standard InChI InChI=1S/C15H11BrClN3O2S/c1-10-15(23(21,22)12-8-6-11(16)7-9-12)18-19-20(10)14-5-3-2-4-13(14)17/h2-9H,1H3
Standard InChI Key MZWFAELZWSNCLQ-UHFFFAOYSA-N
SMILES CC1=C(N=NN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₅H₁₁BrClN₃O₂S, with an IUPAC name of 4-(4-bromophenyl)sulfonyl-1-(2-chlorophenyl)-5-methyltriazole. Key identifiers include:

PropertyValue
CAS Number1097884-88-2
Molecular Weight412.69 g/mol
SMILESCC1=C(N=NN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br
InChIKeyMZWFAELZWSNCLQ-UHFFFAOYSA-N

The sulfonyl group at position 4 and chlorophenyl at position 1 contribute to its polarity and steric bulk, while the methyl group at position 5 enhances lipophilicity .

Structural Analogues

Comparative analysis with analogues like 4-(4-bromobenzenesulfonyl)-5-methyl-1-(4-phenoxyphenyl)-1H-1,2,3-triazole (CAS No. 1097885-27-2) reveals that substituting the 2-chlorophenyl group with phenoxyphenyl increases molecular weight to 470.3 g/mol but reduces electrophilicity due to electron-donating oxygen .

Synthesis and Optimization

Synthetic Pathways

Triazole derivatives are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound, a plausible route involves:

  • Sulfonylation of 4-bromobenzenesulfonyl chloride with a triazole precursor.

  • N-arylation of the triazole core with 2-chlorophenylboronic acid under palladium catalysis.

  • Methylation at position 5 using methyl iodide in the presence of a base .

Yields for analogous syntheses range from 52% to 82%, depending on reaction conditions .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Structural confirmation uses ¹H NMR, ¹³C NMR, and HRMS .

Biological Activities and Mechanisms

Antimicrobial Effects

The bromobenzenesulfonyl group enhances activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) by disrupting cell wall synthesis. Synergy with β-lactam antibiotics has been observed in silico .

Anti-Inflammatory Action

In murine models, triazole derivatives reduce COX-2 and TNF-α expression by 60–70% at 50 mg/kg doses. The sulfonyl group likely interacts with COX-2’s hydrophobic channel .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Bromobenzenesulfonyl: Critical for hydrogen bonding with biological targets (e.g., tubulin’s Asp226).

  • 2-Chlorophenyl: Enhances π-π stacking with aromatic residues in enzyme active sites.

  • Methyl Group: Increases logP by 0.8 units, improving blood-brain barrier permeability .

Analogues and Bioactivity

Replacing the sulfonyl group with carbonyl reduces anticancer potency by 40%, while substituting chlorine with fluorine retains activity but improves solubility .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Adjuvant therapy for metastatic cancers.

  • Infectious Diseases: Treatment of multidrug-resistant S. aureus.

  • Neurology: Potential use in neuroinflammatory disorders .

Industrial and Research Applications

  • Chemical Probes: Studying tubulin dynamics in live cells.

  • PET Tracers: Radiolabeling with ⁷⁶Br for tumor imaging .

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